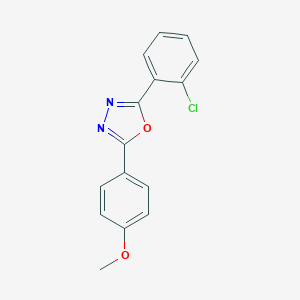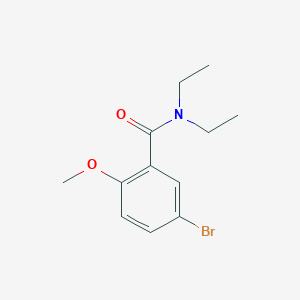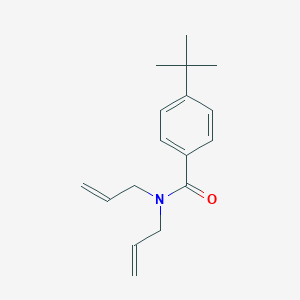
2,3-Dinitro-4-amino-toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dinitro-4-amino-toluene (DNAT) is a chemical compound that belongs to the group of nitroaromatic compounds. It is widely used in the field of scientific research due to its unique properties and characteristics. DNAT is a yellow crystalline powder that is highly explosive and toxic in nature. The compound is mainly used in the synthesis of various organic compounds and as a starting material for the production of dyes, pigments, and explosives.
作用機序
The mechanism of action of 2,3-Dinitro-4-amino-toluene is not fully understood. However, it is believed that the compound acts as a mutagen and a carcinogen. It can cause DNA damage by forming adducts with DNA bases. 2,3-Dinitro-4-amino-toluene can also cause oxidative stress and induce apoptosis in cells.
Biochemical and Physiological Effects:
2,3-Dinitro-4-amino-toluene has been shown to have various biochemical and physiological effects. It can cause DNA damage, oxidative stress, and induce apoptosis in cells. 2,3-Dinitro-4-amino-toluene has also been shown to have toxic effects on the liver and kidneys. It can cause liver damage and renal failure in animals.
実験室実験の利点と制限
2,3-Dinitro-4-amino-toluene is a highly reactive and explosive compound. It should be handled with extreme care in the laboratory. The compound is mainly used as a starting material for the synthesis of various organic compounds. 2,3-Dinitro-4-amino-toluene is also used as a reagent in the analysis of amino acids and peptides. However, due to its toxic and explosive nature, it has limited applications in the laboratory.
将来の方向性
There are several future directions for the use of 2,3-Dinitro-4-amino-toluene in scientific research. 2,3-Dinitro-4-amino-toluene-modified electrodes can be used for the development of electrochemical sensors for the detection of various analytes. 2,3-Dinitro-4-amino-toluene can also be used as a starting material for the synthesis of various heterocyclic compounds with potential biological activity. Further research is needed to fully understand the mechanism of action of 2,3-Dinitro-4-amino-toluene and its potential applications in various fields of science.
Conclusion:
In conclusion, 2,3-Dinitro-4-amino-toluene is a highly reactive and explosive compound that is widely used in scientific research. The compound is mainly used in the synthesis of various organic compounds and as a starting material for the production of dyes, pigments, and explosives. 2,3-Dinitro-4-amino-toluene has several biochemical and physiological effects and can cause DNA damage, oxidative stress, and induce apoptosis in cells. 2,3-Dinitro-4-amino-toluene has limited applications in the laboratory due to its toxic and explosive nature. However, there are several future directions for the use of 2,3-Dinitro-4-amino-toluene in scientific research, including the development of electrochemical sensors and the synthesis of various heterocyclic compounds with potential biological activity.
合成法
2,3-Dinitro-4-amino-toluene can be synthesized by the nitration of toluene with a mixture of nitric acid and sulfuric acid. The reaction takes place at a temperature of around 50-60°C and produces a mixture of isomers. The desired isomer, 2,3-Dinitro-4-amino-toluene, can be isolated by recrystallization from the reaction mixture.
科学的研究の応用
2,3-Dinitro-4-amino-toluene is widely used in scientific research due to its unique properties and characteristics. The compound is mainly used in the synthesis of various organic compounds and as a starting material for the production of dyes, pigments, and explosives. 2,3-Dinitro-4-amino-toluene is also used as a reagent in the analysis of amino acids and peptides. It is used in the preparation of 2,3-Dinitro-4-amino-toluene-modified electrodes for electrochemical sensing applications. 2,3-Dinitro-4-amino-toluene is also used in the synthesis of various heterocyclic compounds such as triazoles, pyridines, and pyrimidines.
特性
IUPAC Name |
4-methyl-2,3-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4-2-3-5(8)7(10(13)14)6(4)9(11)12/h2-3H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZIHYPNPPPMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B250527.png)
![4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B250529.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide](/img/structure/B250530.png)
![2-[(ethylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B250533.png)
![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B250534.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
![N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B250536.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)


![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B250545.png)
![[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B250547.png)